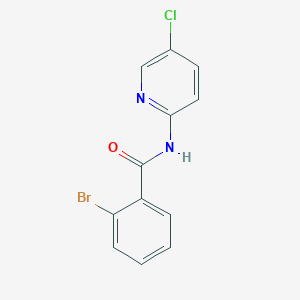

![molecular formula C17H25N5O4 B5518305 2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5518305.png)

2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves intricate reactions, such as the unexpected formation of trifluoromethylated pyrazoles from ethyl 2-diazo-4,4,4-trifluoroacetoacetate reacting with N,N-diethylamino-prop-1-yne, leading to a pyrazole through an unusual pathway involving intramolecular cyclisation and a [1,5]-shift (Guillaume et al., 1994). Another synthesis route involves cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, forming 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which then undergo further reactions to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule is characterized by complex spirocyclic frameworks. For example, the crystal structure analysis of spiroimidazolone-based antagonists shows the molecule's conformation and the spatial arrangement of its cyclic rings, providing insights into its molecular geometry (Demong et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound's framework, such as the spirocyclization of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines, lead to derivatives with significant biological activities. These reactions highlight the compound's reactivity and potential for functionalization (Silaichev et al., 2013).

科学的研究の応用

Radiotracer Development for NOP Receptor Studies

The identification of radiotracers like [(3)H]PF-7191 for the nociceptin opioid peptide (NOP) receptor signifies a breakthrough in receptor occupancy studies. This compound, with its high NOP binding affinity, excellent selectivity, and good brain permeability, underscores the potential of similar compounds in neuropharmacology, particularly for in vivo receptor occupancy measurements and PET imaging (Lei Zhang et al., 2014).

Antimicrobial Agent Synthesis

Research on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety showcases the antimicrobial potential of these compounds. The synthesis process reveals how structural variations can lead to compounds with significant antibacterial and antifungal activities, indicating a path for developing new antimicrobial agents (E. Darwish et al., 2014).

Electrophilic Amination and Regioselective Synthesis

Studies on electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane provide insights into the chemical reactivity of spiro-compounds, which are crucial for the synthesis of complex organic molecules. These reactions enable the introduction of amines into various substrates, offering a versatile method for constructing nitrogen-containing compounds (S. Andreae et al., 1992).

Diazaspiro[4.4]nona and Tetrazaspiro[4.5]deca Derivative Synthesis

The synthesis of diazaspiro[4.4]nona and tetrazaspiro[4.5]deca derivatives through cycloaddition reactions and subsequent transformations illustrates the utility of spiro-compounds in creating complex heterocyclic structures. These processes highlight the chemical diversity and potential applications of spiro-compounds in medicinal chemistry and drug design (A. Farag et al., 2008).

特性

IUPAC Name |

2-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carbonyl)-5-methylpyrazol-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-4-20-11-17(26-16(20)25)5-7-21(8-6-17)15(24)13-9-12(2)22(19-13)10-14(23)18-3/h9H,4-8,10-11H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYIQKLEKVNPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)C3=NN(C(=C3)C)CC(=O)NC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)

![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)